molecular formula C14H12N4OS B11971012 3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione

3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione

Cat. No.: B11971012
M. Wt: 284.34 g/mol
InChI Key: VTCYKUIOEFIJPJ-OQLLNIDSSA-N
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Description

5-(2-furyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that contains a triazole ring, a furyl group, and a thiol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction, often using a furyl halide and a suitable base.

    Formation of the Schiff Base: The (E)-(3-methylphenyl)methylidene group is introduced through a condensation reaction with an aldehyde.

    Thiol Group Introduction: The thiol group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The furyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-furyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.

    Chemical Reactions: The thiol group can act as a nucleophile, participating in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazole-3-thiol: A simpler compound with similar core structure.

    5-(2-furyl)-4H-1,2,4-triazole-3-thiol: Lacks the Schiff base group.

    4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Lacks the furyl group.

Uniqueness

5-(2-furyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: is unique due to the combination of the furyl group, Schiff base, and thiol group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS/c1-10-4-2-5-11(8-10)9-15-18-13(16-17-14(18)20)12-6-3-7-19-12/h2-9H,1H3,(H,17,20)/b15-9+

InChI Key

VTCYKUIOEFIJPJ-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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